AZD-1305: A Technical Deep Dive into its Mechanism of Action on Cardiac Ion Channels
AZD-1305: A Technical Deep Dive into its Mechanism of Action on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
AZD-1305 is an investigational antiarrhythmic agent that has garnered significant interest for its unique, multi-ion channel blocking properties, particularly in the context of atrial fibrillation. This technical guide provides a comprehensive overview of the core mechanism of action of AZD-1305 on cardiac ion channels, synthesizing data from key preclinical and clinical studies. The information is presented to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism: A Multi-Target Approach to Cardiac Electrophysiology
AZD-1305 exerts its antiarrhythmic effects through a combined blockade of several critical cardiac ion channels. This multi-faceted approach distinguishes it from more selective agents and is central to its therapeutic potential and safety profile. In vitro and in vivo studies have demonstrated that AZD-1305 targets the following key channels:
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Human Ether-à-go-go-Related Gene (hERG) Potassium Channels (IKr): As a potent blocker of the rapid delayed rectifier potassium current (IKr), AZD-1305 exhibits Class III antiarrhythmic activity. This action prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocytes, a key mechanism for suppressing arrhythmias.[1]
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Voltage-Gated Sodium Channels (Nav1.5): AZD-1305 distinctively modulates sodium currents by blocking both the peak (INaPeak) and late (INaLate) components.[1][2] The inhibition of the late sodium current is particularly important, as it can counteract the proarrhythmic potential associated with significant IKr blockade by preventing early afterdepolarizations (EADs).[1][2]
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L-type Calcium Channels (Cav1.2): The compound also blocks the L-type calcium current (ICaL), which contributes to its antiarrhythmic profile and may mitigate some of the risks associated with potent IKr inhibition.[1][3]
A noteworthy characteristic of AZD-1305 is its atrial-predominant electrophysiological action.[4][5] Studies have shown a greater degree of sodium channel blockade and APD prolongation in atrial myocytes compared to their ventricular counterparts.[4][5] This atrial selectivity is a desirable feature for an antiarrhythmic drug aimed at treating atrial fibrillation, as it may reduce the risk of ventricular proarrhythmias.[1][5]
Quantitative Effects on Cardiac Ion Channels and Electrophysiology
The following tables summarize the quantitative data on the effects of AZD-1305 on various cardiac ion channels and electrophysiological parameters.
Table 1: Inhibitory Potency of AZD-1305 on Cardiac Ion Channels
| Ion Channel | Current | Species/Cell Line | IC50 Value | Reference |
| hERG | IKr | CHO cells | Data not explicitly available in provided search results | |
| hNav1.5 | INaPeak | Dog Cardiomyocytes | 66 µM (extrapolated) | [2] |
| hNav1.5 | INaLate | Dog Cardiomyocytes | 4.3 µM | [2] |
| L-type Calcium | ICaL | Data not explicitly available in provided search results |
Table 2: Electrophysiological Effects of AZD-1305 in Preclinical Models
| Parameter | Tissue/Preparation | Species | Concentration | Effect | Reference |
| Vmax Reduction (Atria) | Atrial Myocytes | Dog | 3 µM | -51% ± 10% | [4][5] |
| Vmax Reduction (Ventricles) | Ventricular Myocytes | Dog | 3 µM | -31% ± 23% | [4][5] |
| QT Interval Prolongation | In vivo | Dog | Not specified | +37% (from 290±7 to 397±15 ms) | [6] |
| QT Interval Prolongation | In vivo (AV block) | Dog | Not specified | +40% (from 535±28 to 747±36 ms) | [6] |
| QT Interval Prolongation | In vivo | Rabbit | Not specified | from 145 ± 8 to 196 ± 18 ms | [3] |
| Beat-to-beat APD Variability | In vivo | Dog | Not specified | No significant increase | [6] |
Table 3: Clinical Electrophysiological Effects of AZD-1305
| Parameter | Population | Dose Group 3 | Effect | Reference |
| Left Atrial ERP Increase | Patients post atrial flutter ablation | Mean increase | 55 ms | [7] |
| Right Atrial ERP Increase | Patients post atrial flutter ablation | Mean increase | 84 ms | [7] |
| Right Ventricular ERP Increase | Patients post atrial flutter ablation | Mean increase | 59 ms | [7] |
| Paced QT Interval Increase | Patients post atrial flutter ablation | Mean increase | 70 ms | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AZD-1305 and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The primary technique used to elucidate the mechanism of action of AZD-1305 on cardiac ion channels is the whole-cell patch-clamp technique .[4] While specific parameters vary between studies, a general methodology can be outlined.
1. Cell Preparation:
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Cell Types: Studies have utilized both isolated primary cardiomyocytes from animal models (e.g., canine atrial and ventricular myocytes) and heterologous expression systems (e.g., Chinese Hamster Ovary (CHO) cells) transfected with the specific human ion channel of interest (e.g., hERG, hNav1.5).[2][4]
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Isolation: For primary myocytes, enzymatic digestion of cardiac tissue is a common method.
2. Electrophysiological Recording:
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Configuration: The whole-cell configuration of the patch-clamp technique is employed to allow for the control of the intracellular environment and the recording of transmembrane currents.
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Solutions:
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External Solution (Bath): Typically contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH buffered to ~7.4. Specific channel blockers may be added to isolate the current of interest.
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Internal Solution (Pipette): Contains a high concentration of a potassium salt (e.g., KCl or K-aspartate) for recording potassium currents, or a cesium salt to block potassium channels when recording sodium or calcium currents. It also includes chelating agents like EGTA, ATP, and GTP, and is buffered to a physiological pH.
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Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the currents through the channels of interest.
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For IKr (hERG): A depolarizing pulse to activate the channels is followed by a repolarizing step to a negative potential to measure the characteristic "tail" current.
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For INa (Nav1.5): A series of depolarizing steps from a hyperpolarized holding potential are used to measure the peak and late components of the sodium current.
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For ICaL (Cav1.2): Depolarizing pulses from a holding potential that inactivates sodium channels are used to elicit the calcium current.
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3. Data Analysis:
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Current amplitudes are measured before and after the application of AZD-1305 at various concentrations.
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Concentration-response curves are generated to determine the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the current.
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Changes in the voltage-dependence of activation and inactivation, as well as the kinetics of the channels, are also analyzed to provide a more detailed understanding of the drug-channel interaction.
Clinical Implications and Discontinuation
Clinical trials were conducted to evaluate the efficacy and safety of AZD-1305 for the pharmacological cardioversion of atrial fibrillation.[8][9] The drug demonstrated dose-dependent efficacy in converting atrial fibrillation to sinus rhythm.[8] However, the clinical development of AZD-1305 was discontinued.[8][10] This decision was based on an unfavorable benefit-risk profile, which included significant QT prolongation and the occurrence of torsade de pointes (TdP) in some patients.[8] Despite its promising multi-channel blocking profile and atrial-selective properties, the proarrhythmic risk at therapeutic concentrations ultimately outweighed its potential benefits.
Conclusion
AZD-1305 represents a well-characterized example of a multi-ion channel blocker with a complex mechanism of action. Its ability to potently block IKr while also modulating INa and ICaL, coupled with its atrial-predominant effects, highlighted a sophisticated approach to antiarrhythmic drug design. However, the clinical experience with AZD-1305 underscores the fine balance between antiarrhythmic efficacy and proarrhythmic risk, particularly concerning QT prolongation. The in-depth understanding of its interactions with cardiac ion channels provides valuable insights for the future development of safer and more effective antiarrhythmic therapies.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AZD 1305 - AdisInsight [adisinsight.springer.com]
